molecular formula C10H20O2 B12649614 9-Decene-1,2-diol CAS No. 85866-05-3

9-Decene-1,2-diol

Katalognummer: B12649614
CAS-Nummer: 85866-05-3
Molekulargewicht: 172.26 g/mol
InChI-Schlüssel: JZRZUZGKZKFMJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Decene-1,2-diol is an organic compound with the molecular formula C10H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a decene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 9-Decene-1,2-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 9-decene. In this process, 9-decene reacts with diborane (B2H6) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Decene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Alkanes

    Substitution: Alkyl halides

Wirkmechanismus

The mechanism of action of 9-Decene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound stands out due to its combination of a double bond and two hydroxyl groups, making it a versatile compound for various chemical reactions and applications. Its unique structure allows for specific interactions with biological molecules, enhancing its potential in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

85866-05-3

Molekularformel

C10H20O2

Molekulargewicht

172.26 g/mol

IUPAC-Name

dec-9-ene-1,2-diol

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-10(12)9-11/h2,10-12H,1,3-9H2

InChI-Schlüssel

JZRZUZGKZKFMJO-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCCCC(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.